(2-Cyclopropoxy-5-fluorophenyl)boronic acid
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Overview
Description
(2-Cyclopropoxy-5-fluorophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropoxy group and a fluorine atom. The combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropoxy-5-fluorophenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The process generally starts with the preparation of the corresponding aryl halide, which is then reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions are usually mild, and the process is known for its functional group tolerance and high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopropoxy-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while substitution reactions can produce a wide range of functionalized aromatic compounds .
Scientific Research Applications
(2-Cyclopropoxy-5-fluorophenyl)boronic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the design of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-5-fluorophenyl)boronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
- 2-Fluorophenylboronic acid
- Cyclopropylboronic acid
- Phenylboronic acid
Comparison: (2-Cyclopropoxy-5-fluorophenyl)boronic acid is unique due to the presence of both a cyclopropoxy group and a fluorine atom on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making the compound more versatile in various chemical reactions compared to its analogs. For instance, the fluorine atom enhances the compound’s reactivity and stability, while the cyclopropoxy group provides additional steric hindrance, influencing the compound’s interaction with other molecules .
Properties
IUPAC Name |
(2-cyclopropyloxy-5-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO3/c11-6-1-4-9(14-7-2-3-7)8(5-6)10(12)13/h1,4-5,7,12-13H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGHTYHSFAAOFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OC2CC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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